6-Amino-5-fluoronicotinamide
CAS No.:
Cat. No.: VC13676115
Molecular Formula: C6H6FN3O
Molecular Weight: 155.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6FN3O |
|---|---|
| Molecular Weight | 155.13 g/mol |
| IUPAC Name | 6-amino-5-fluoropyridine-3-carboxamide |
| Standard InChI | InChI=1S/C6H6FN3O/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H,(H2,8,10)(H2,9,11) |
| Standard InChI Key | GTFYUOITKYRPQV-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=C1F)N)C(=O)N |
| Canonical SMILES | C1=C(C=NC(=C1F)N)C(=O)N |
Introduction
Structural Characteristics and Chemical Identity
6-Amino-5-fluoronicotinamide (molecular formula: C₆H₅FN₃O) belongs to the nicotinamide analog family, distinguished by its dual functionalization at the 5- and 6-positions. The pyridine ring’s 5-fluoro substitution introduces electronegativity and steric effects, while the 6-amino group enhances nucleophilic reactivity. This configuration may influence binding affinity to enzymatic cofactors such as NAD(P)+, similar to modifications observed in 6-aminonicotinamide (6AN) and 5-fluoronicotinamide (5-FNAM) .
Comparative Analysis of Fluorinated Nicotinamide Analogs
The biological activity of fluorinated nicotinamides often correlates with their ability to disrupt NAD(P)+-dependent metabolic pathways. For instance:
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6-Aminonicotinamide (6AN): Converts intracellularly to 6-amino-NADP+, a potent inhibitor of 6-phosphogluconate dehydrogenase (6PGD) in the pentose phosphate pathway (PPP), leading to metabolic dysregulation and epigenetic modulation in cancer cells .
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5-Fluoronicotinamide (5-FNAM): Demonstrates antimicrobial activity by interfering with nicotinic acid metabolism in Streptococcus spp. and Staphylococcus aureus, likely through competitive inhibition of NAD+ biosynthesis .
These analogs highlight the critical role of fluorine and amino group positioning in determining target specificity and potency.
Synthetic Pathways and Chemical Reactivity
While no documented synthesis of 6-amino-5-fluoronicotinamide exists, routes for analogous compounds suggest feasible strategies.
Hypothetical Synthesis
A plausible route involves:
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Fluorination of 6-aminonicotinic acid: Using diethylaminosulfur trifluoride (DAST) or Selectfluor® to introduce fluorine at the 5-position.
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Amidation: Conversion of the carboxylic acid group to an amide via coupling agents (e.g., EDC/HOBt) with ammonium chloride.
This approach mirrors methods used for 5-fluoronicotinic acid derivatives . Challenges include regioselective fluorination and minimizing side reactions at the amino group.
Stability and Reactivity
The electron-withdrawing fluorine atom at the 5-position may stabilize the pyridine ring against electrophilic attacks while enhancing the amino group’s nucleophilicity. Such properties could facilitate interactions with biological targets, such as enzymes requiring NAD(P)+ cofactors.
Biological Activity and Mechanism of Action
The compound’s potential mechanisms are inferred from structurally related inhibitors:
Inhibition of 6-Phosphogluconate Dehydrogenase (6PGD)
6AN-derived 6-amino-NADP+ inhibits 6PGD, a key enzyme in the oxidative PPP, causing accumulation of upstream metabolites (e.g., 6-phosphogluconate) and epigenetic dysregulation (e.g., H3K9me3 loss) in pancreatic cancer metastases . By analogy, 6-amino-5-fluoronicotinamide could undergo similar metabolic activation to a fluorinated NADP+ analog, selectively targeting 6PGD-overexpressing cells.
Antimicrobial Activity
5-Fluoronicotinamide inhibits bacterial growth at concentrations as low as 0.05 µg/mL by disrupting NAD+ synthesis in Streptococcus spp. . The 6-amino-5-fluoro variant might exhibit enhanced potency due to improved binding to bacterial nicotinamide phosphoribosyltransferase (NAMPT).
Comparative Pharmacological Profiles
The table below contrasts 6-amino-5-fluoronicotinamide’s inferred properties with characterized analogs:
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